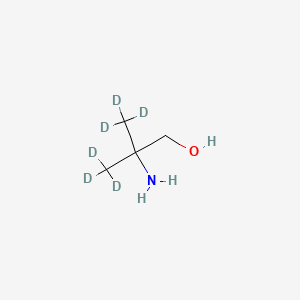![molecular formula C22H22ClN5O2 B563704 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine CAS No. 1076199-83-1](/img/structure/B563704.png)
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a chemical compound with the molecular formula C22H22ClN5O2 . It is an off-white solid and is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine consists of a purine ring substituted with a chlorine atom, an isopropyl group, and a complex amine group . The amine group contains two hydroxybenzyl groups attached to the nitrogen .Physical And Chemical Properties Analysis
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is an off-white solid . It has a melting point of 157-160°C . It is slightly soluble in DMSO and methanol . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Applications in Environmental Monitoring and Treatment
- Occurrence and Fate in Aquatic Environments: Research into the behavior of parabens, which share the hydroxybenzyl component, in aquatic environments underscores the importance of understanding the environmental fate of chemical compounds. Parabens, due to their widespread use and continuous introduction into the environment, are always present at low concentration levels in effluents of wastewater treatment plants and surface waters. Similar compounds, due to their phenolic hydroxyl groups, can react with free chlorine, yielding halogenated by-products which are more stable and persistent. This indicates potential research applications of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine in studying its stability, degradation, and potential by-products in aquatic systems (Haman et al., 2015).
Applications in Organic Synthesis and Catalysis
- Synthesis and Structural Properties: The exploration of synthetic routes and structural properties of novel substituted compounds, as seen with the study of thiazolidin-4-ones, suggests applications in synthesizing and analyzing the structural characteristics of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine. Understanding the reaction mechanisms and potential intermediates could be valuable for designing synthetic pathways and for the development of novel compounds with desired properties (Issac & Tierney, 1996).
Antioxidant and Pharmacological Effects
- Pharmacological Review and Beneficial Properties: Studies on chlorogenic acid, a phenolic compound, highlight the potential for examining the antioxidant, anti-inflammatory, and various protective effects of similar compounds. Given the hydroxybenzyl component's role in antioxidant activity, research into the pharmacological effects of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine could explore its potential benefits in health and disease treatment (Naveed et al., 2018).
Propriétés
IUPAC Name |
2-[[(2-chloro-9-propan-2-ylpurin-6-yl)-[(2-hydroxyphenyl)methyl]amino]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPSNEQQJJUAQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652513 |
Source


|
| Record name | 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine | |
CAS RN |
1076199-83-1 |
Source


|
| Record name | 2,2′-[[[2-Chloro-9-(1-methylethyl)-9H-purin-6-yl]imino]bis(methylene)]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)






![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)